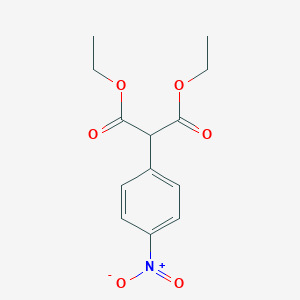

Diethyl 2-(4-nitrophenyl)malonate

概述

描述

银杏毒素,也称为4'-O-甲基吡哆醇,是一种天然存在于银杏树种子和叶片中的神经毒素。银杏毒素在结构上与维生素B6(吡哆醇)相关,是一种可以诱发癫痫发作的抗维生素。它在传统医学中被用于多种目的,包括改善记忆力、脑代谢和血流,以及治疗神经疾病 .

准备方法

合成路线和反应条件: 银杏毒素可以通过3,5'-O-二苄基吡哆醇的区域选择性4'-O-烷基化和4'-O-氯化合成。关键中间体,O-二苄基吡哆醇,通过四步反应制备,产率合理。这种合成路线能够方便灵活地制备多种4'-取代的吡哆醇衍生物 .

工业生产方法: 银杏毒素的工业生产通常涉及从银杏种子和叶片中提取该化合物。种子通常被煮沸或烘烤以减少银杏毒素的毒性,将其溶解到水中。通过将种子储存在低温下,可以进一步降低银杏毒素的含量 .

化学反应分析

Knoevenagel Condensation

This reaction enables the formation of α,β-unsaturated carbonyl compounds. Diethyl 2-(4-nitrophenyl)malonate reacts with aromatic aldehydes under basic conditions:

The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde. The electron-withdrawing nitro group enhances electrophilicity, facilitating condensation .

Hydrolysis Reactions

The ester groups undergo hydrolysis to yield carboxylic acid derivatives:

| Conditions | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Acidic (HCl, H2O) | HCl, H2O, reflux | 2-(4-Nitrophenyl)malonic acid | Precursor for APIs | |

| Basic (NaOH, EtOH) | NaOH, EtOH, RT | Disodium 2-(4-nitrophenyl)malonate | Chelating agent synthesis |

Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves hydroxide attack.

Reduction of Nitro Group

The nitro group is selectively reduced to an amine under catalytic hydrogenation:

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2, Pd/C (10 wt%) | EtOH, RT, 6 hrs | Diethyl 2-(4-aminophenyl)malonate | 92% | |

| NaBH4, NiCl2 | MeOH, 50°C, 3 hrs | Diethyl 2-(4-aminophenyl)malonate | 85% |

The amine product serves as a key intermediate for pharmaceuticals and agrochemicals.

Nucleophilic Substitution

The malonate’s α-hydrogen participates in alkylation and arylation reactions:

| Electrophile | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K2CO3, DMF, RT | Diethyl 2-methyl-2-(4-nitrophenyl)malonate | 89% | |

| Benzyl bromide | NaH, THF, 0°C | Diethyl 2-benzyl-2-(4-nitrophenyl)malonate | 78% |

The reaction leverages the malonate’s enolate formation, with the nitro group stabilizing the intermediate.

Michael Addition

The compound acts as a Michael acceptor in conjugate additions:

The electron-deficient malonate backbone enhances reactivity toward soft nucleophiles .

Cyclization Reactions

This compound participates in heterocycle synthesis:

These reactions exploit the malonate’s ability to form cyclic intermediates via intramolecular attack .

Methanolysis and Transesterification

The ethyl ester groups undergo alcoholysis under basic conditions:

| Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | KOH, MeOH, RT | Dimethyl 2-(4-nitrophenyl)malonate | 98% | |

| Benzyl alcohol | NaOMe, toluene, reflux | Dibenzyl 2-(4-nitrophenyl)malonate | 82% |

This reactivity is critical for tuning solubility and reactivity in downstream applications .

科学研究应用

Organic Synthesis

Diethyl 2-(4-nitrophenyl)malonate serves as a building block in organic synthesis. It is commonly used to prepare various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can undergo several reactions, including:

- Knoevenagel Condensation: It reacts with aldehydes or ketones to form substituted alkenes.

- Hydrolysis: The ester groups can be hydrolyzed to yield carboxylic acids.

- Reduction: The nitro group can be reduced to an amino group, creating derivatives with potential biological activity.

Research has shown that this compound exhibits significant biological activities:

- Neuropharmacology: It has been investigated for its effects on neuronal activity, particularly in relation to its potential role as a neuroprotective agent.

- Antimicrobial Properties: Studies indicate that derivatives of this compound demonstrate antibacterial activity against various pathogens, outperforming traditional antibiotics in some cases. For instance, one derivative showed an effective concentration against Xanthomonas oryzae of 10.2 μg/mL, significantly lower than that of conventional treatments.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential use in drug development:

- Enzyme Inhibition Studies: Its derivatives may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic agents targeting metabolic disorders or cancers.

- Pharmaceutical Development: The compound's ability to modify biological targets suggests its application in developing drugs aimed at modulating enzyme activity or receptor interactions.

Antibacterial Efficacy

A comparative analysis indicated that this compound derivatives exhibited superior antibacterial efficacy compared to standard agents. A study demonstrated the effectiveness of one derivative against Staphylococcus aureus, highlighting its potential as a new antibacterial agent.

| Compound Name | Activity Type | Effective Concentration (μg/mL) | Comparison Agent | Notes |

|---|---|---|---|---|

| This compound | Antibacterial | 10.2 | Bismerthiazol (71.7) | Superior antibacterial activity |

| Diethyl (3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl)propanedioate | Antiviral | - | Ningnanmycin (53.3) | Significant curative activity against TMV |

Antiviral Activity

Another study highlighted the antiviral properties of derivatives against tobacco mosaic virus (TMV), achieving a curative rate of 74.3%, indicating strong interactions with viral components and suggesting mechanisms involving enzyme inhibition and cell membrane disruption .

作用机制

银杏毒素通过干扰吡哆醛激酶的活性来发挥作用,吡哆醛激酶是参与维生素B6代谢的酶。通过抑制吡哆醛激酶,银杏毒素会破坏吡哆醛5'-磷酸的合成,吡哆醛5'-磷酸是脑中各种酶发挥功能所必需的辅酶。这种破坏会导致神经元兴奋性和癫痫发作的诱发 .

类似化合物:

吡哆醇(维生素B6): 结构上与银杏毒素相似,但其功能是维生素而不是神经毒素。

吡哆醛: 维生素B6的另一种形式,参与各种生化活动。

吡哆胺: 维生素B6的一种形式,也在生化过程中发挥作用.

银杏毒素的独特性: 银杏毒素因其抗维生素特性及其诱发癫痫发作的能力而独一无二。与维生素B6的其他形式不同,银杏毒素是一种神经毒素,并因其各种治疗作用而被用于传统医学 .

相似化合物的比较

Pyridoxine (Vitamin B6): Structurally similar to ginkgotoxin but functions as a vitamin rather than a neurotoxin.

Pyridoxal: Another form of vitamin B6 involved in various biochemical activities.

Pyridoxamine: A form of vitamin B6 that also plays a role in biochemical processes.

Uniqueness of Ginkgotoxin: Ginkgotoxin is unique due to its antivitamin properties and its ability to induce epileptic seizures. Unlike other forms of vitamin B6, ginkgotoxin acts as a neurotoxin and has been used in traditional medicine for its various therapeutic effects .

生物活性

Diethyl 2-(4-nitrophenyl)malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Weight : 281.26 g/mol

- CAS Number : 10565-13-6

The compound features a malonate backbone substituted with a nitrophenyl group, contributing to its biological reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a related compound demonstrated significant antibacterial activity against Xanthomonas oryzae with an effective concentration (EC) value of 10.2 μg/mL, outperforming traditional agents like bismerthiazol (71.7 μg/mL) and thiodiazole copper (97.8 μg/mL) . The mechanism of action appears to involve disruption of microbial cell integrity, as confirmed by scanning electron microscopy.

Antiviral Activity

Another derivative showed promising antiviral activity against tobacco mosaic virus (TMV), achieving a curative rate of 74.3%, which was superior to that of ningnanmycin (53.3%) . The binding affinity of these compounds to viral coat proteins was evaluated using microscale thermophoresis, revealing Kd values indicating strong interactions with viral components.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

- Antibacterial Efficacy :

- Antiviral Activity :

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Effective Concentration (μg/mL) | Comparison Agent | Notes |

|---|---|---|---|---|

| This compound | Antibacterial | 10.2 | Bismerthiazol (71.7) | Superior antibacterial activity |

| Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate | Antiviral | - | Ningnanmycin (53.3) | Significant curative activity against TMV |

属性

IUPAC Name |

diethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDYQVTRGDDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446566 | |

| Record name | Diethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10565-13-6 | |

| Record name | Diethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural feature of Diethyl 2-(4-nitrophenyl)malonate as revealed by the study?

A1: The study reveals that this compound molecules arrange themselves into a chain-like structure through hydrogen bonding. Specifically, two C—H⋯O hydrogen bonds link the molecules, forming a repeating pattern of rings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。